molecular formula C14H13FO2 B6373730 2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol CAS No. 1261945-49-6

2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6373730
CAS No.: 1261945-49-6
M. Wt: 232.25 g/mol
InChI Key: OAKIXGSVIYIKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the aromatic ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts ensures the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of all three functional groups (fluorine, methoxy, and methyl) on the aromatic ring. This combination imparts specific chemical properties, making it valuable for various scientific research applications .

Properties

IUPAC Name

2-fluoro-5-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-12(15)13(16)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKIXGSVIYIKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684267
Record name 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-49-6
Record name 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.